molecular formula C13H11NO5 B1614156 Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate CAS No. 898786-23-7

Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate

Cat. No.: B1614156
CAS No.: 898786-23-7
M. Wt: 261.23 g/mol
InChI Key: XLNILAUXNZNFRQ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C13H11NO5 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Mechanisms in Chemical Reactions

  • Thermolysis Studies : Gillespie et al. (1979) investigated the thermolysis mechanism of related compounds, leading to the formation of structurally similar molecules like methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate. This study contributes to understanding the chemical behavior of furan carboxylates in thermolysis reactions (Gillespie et al., 1979).

2. Synthesis and Applications in Organic Chemistry

  • Insulin Receptor Activators : Chou et al. (2006) explored the synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, demonstrating the utility of related furan compounds in synthesizing potential insulin receptor activators (Chou et al., 2006).
  • Biobased Polyesters : Yi Jiang et al. (2014) conducted research on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, highlighting its application in creating novel biobased furan polyesters, which could have implications for sustainable materials (Yi Jiang et al., 2014).

3. Bioactive Compound Synthesis

  • Antiprotozoal Agents : Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including derivatives of furan, for potential use as antiprotozoal agents (Ismail et al., 2004).
  • Cytotoxicity and Antimicrobial Activity : Phutdhawong et al. (2019) studied the biological activities of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, including their cytotoxic effects against cancer cell lines and antimicrobial properties (Phutdhawong et al., 2019).

4. Heterocyclic Compound Synthesis

  • Synthesis of Novel Heterocycles : Koza et al. (2013) reported the synthesis of new heterocyclic compounds using derivatives of methyl 2-(2-methoxy-2-oxoethyl)furan, demonstrating the compound's role in generating structurally diverse molecules (Koza et al., 2013).

5. Agricultural and Food Chemistry

  • Maillard Reaction Products : Hofmann (1998) studied the formation of colored compounds in the Maillard reaction using furan-2-carboxaldehyde, which relates to the thermal behavior and potential applications of furan derivatives in food chemistry (Hofmann, 1998).

Properties

IUPAC Name

methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-17-12-8(4-3-7-14-12)11(15)9-5-6-10(19-9)13(16)18-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNILAUXNZNFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)C2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642172
Record name Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-23-7
Record name Methyl 5-[(2-methoxy-3-pyridinyl)carbonyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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